2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide
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Overview
Description
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a chlorophenyl group, a pyridinyl group, and an ethene sulfonamide moiety, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-aminopyridine.
Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 4-aminopyridine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Sulfonation: The amine is then reacted with sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide moiety.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Chemical Biology: It can serve as a probe to study sulfonamide-binding proteins.
Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, such as enzymes or receptors, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(pyridin-3-yl)ethene-1-sulfonamide: Similar structure but with the pyridinyl group at a different position.
2-(2-chlorophenyl)-N-(pyridin-2-yl)ethene-1-sulfonamide: Another positional isomer.
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethane-1-sulfonamide: Similar but with an ethane instead of an ethene moiety.
Uniqueness
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide is unique due to its specific combination of functional groups and their positions, which can influence its biological activity and chemical reactivity. The presence of both a chlorophenyl and a pyridinyl group, along with the ethene sulfonamide moiety, provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-pyridin-4-ylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-13-4-2-1-3-11(13)7-10-19(17,18)16-12-5-8-15-9-6-12/h1-10H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEUJWKPYJOMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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